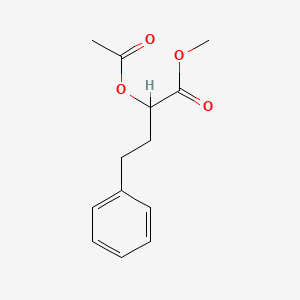

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester

Beschreibung

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester (CAS: 138276-23-0) is a chiral ester derivative characterized by an acetyloxy group attached to a benzene ring, which is further connected to a butanoic acid methyl ester backbone. The (alphaR) designation specifies the stereochemistry at the alpha carbon, a critical feature influencing its reactivity and biological interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and biochemical research, as indicated by its role in reference standards and synthetic precursor applications . Its molecular formula is inferred as C₁₃H₁₆O₅, with a molecular weight of approximately 252.26 g/mol based on structural analysis.

Eigenschaften

IUPAC Name |

methyl 2-acetyloxy-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-10(14)17-12(13(15)16-2)9-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORJJQPJPVIZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CCC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester typically involves the esterification of 2-Acetoxy-4-phenylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

Industrial production of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Oxidation: The phenyl ring can undergo oxidation to form phenolic derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Hydrolysis: 2-Acetoxy-4-phenylbutanoic acid and methanol.

Oxidation: Phenolic derivatives of the compound.

Reduction: 2-Acetoxy-4-phenylbutanol.

Wissenschaftliche Forschungsanwendungen

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of ester hydrolysis and oxidation reactions.

Biology: Investigated for its anti-inflammatory and analgesic properties.

Medicine: Utilized in the development of new NSAIDs and pain management therapies.

Industry: Employed in the synthesis of other pharmaceutical compounds and as an intermediate in organic synthesis.

Wirkmechanismus

The mechanism of action of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogous esters:

Key Observations:

- Functional Diversity: The target compound’s acetyloxy and benzene groups distinguish it from aliphatic esters like hexadecanoic acid methyl ester (a saturated fatty acid ester) and β-keto esters such as ethyl 2-methylacetoacetate .

- Stereochemical Specificity: The (alphaR) configuration contrasts with compounds like Methyl (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate, which exhibits a different stereochemical arrangement and hydroxyl substitution .

- Aromatic vs. Aliphatic: Compared to 4-(4-chlorophenyl)-4-oxobutanoic acid methyl ester, the target lacks a chlorophenyl substituent but shares aromaticity and ester functionality .

Physicochemical Properties

- Retention Time (RT): In gas chromatography (GC), the target compound’s RT would likely exceed 20 minutes based on structural analogs (e.g., hexadecanoic acid methyl ester: RT 22.85 min ).

- Polarity : The acetyloxy and benzene groups increase polarity relative to aliphatic esters, affecting solubility in organic solvents.

- Thermal Stability : Esters with aromatic moieties, such as the target, generally exhibit higher thermal stability compared to aliphatic esters like ethyl 2-methylacetoacetate .

Biologische Aktivität

Introduction

(alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester, also known by its CAS number 138276-23-0, is a compound that has garnered attention in various biological research domains, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is classified as an ester and has the following chemical structure:

- Molecular Formula : C₁₄H₁₈O₃

- Molar Mass : 238.29 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈O₃ |

| Molar Mass | 238.29 g/mol |

| CAS Number | 138276-23-0 |

The biological activity of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester is primarily attributed to its interaction with specific molecular targets within biological systems. It has been observed to modulate various biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis. The compound may act on enzymes or receptors involved in these pathways, leading to its therapeutic effects.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells, by inducing apoptosis and inhibiting cell growth.

- Antimicrobial Activity : The compound has also shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in developing new antibacterial agents.

Case Study 1: Anti-inflammatory Effects

A study conducted by researchers evaluated the anti-inflammatory effects of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester in a murine model of acute inflammation. The results indicated a significant reduction in paw edema and pro-inflammatory cytokine levels compared to the control group, supporting its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, indicating strong antiproliferative effects. Flow cytometry analysis revealed that treated cells underwent apoptosis, confirming the compound's potential as an anticancer agent.

Table 2: Summary of Biological Activities

Toxicological Profile

The safety profile of (alphaR)-Acetyloxybenzenebutanoic Acid Methyl Ester has been evaluated in various studies. No significant toxicity was observed at therapeutic doses. In repeated-dose toxicity tests, no evidence of carcinogenicity was found, suggesting a favorable safety margin for potential therapeutic applications.

Table 3: Toxicological Data Summary

| Parameter | Result |

|---|---|

| Acute Toxicity | No significant adverse effects observed |

| Carcinogenicity | No evidence found |

| Genotoxicity | Not mutagenic in standard assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.